N-allyl-2-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]acetamide
Description
N-allyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.384 g/mol . This compound is characterized by the presence of an allyl group, a sulfonyl group, and a dimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Properties
Molecular Formula |
C14H20N2O5S |
|---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H20N2O5S/c1-5-8-15-14(17)10-16(2)22(18,19)11-6-7-12(20-3)13(9-11)21-4/h5-7,9H,1,8,10H2,2-4H3,(H,15,17) |
InChI Key |
GHESDTDBDQHXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NCC=C)S(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-allyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzenesulfonyl chloride and N-methylglycine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-allyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-allyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-allyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but common pathways include those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-allyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide can be compared with other similar compounds, such as:
N-allyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide: This compound has an ethyl group instead of a methyl group, leading to differences in reactivity and biological activity.
N-allyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide: The presence of a propyl group can affect the compound’s solubility and interaction with molecular targets.
These comparisons highlight the unique properties of N-allyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide, making it a valuable compound in various fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
